2-Propen-1-amine,3-(tributylstannyl)-, (2Z)-
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Overview
Description
E-3-(Tributylstannyl)-2-propen-1-amine: is an organotin compound that features a tin atom bonded to three butyl groups and a propenyl group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions. The presence of the tin atom imparts unique reactivity and stability to the molecule, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E-3-(Tributylstannyl)-2-propen-1-amine typically involves the reaction of tributylstannyl chloride with a suitable propenyl amine precursor. One common method is the palladium-catalyzed coupling of an acid chloride with an organotin reagent. For example, the reaction of lithium acetylide-ethylenediamine complex with tributylstannyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere yields the desired product .
Industrial Production Methods: Industrial production of E-3-(Tributylstannyl)-2-propen-1-amine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: E-3-(Tributylstannyl)-2-propen-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The tin atom can be replaced by other groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different organotin oxides.
Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium complexes such as Pd(P(t-Bu)3)2 are often used to catalyze Stille coupling reactions.
Temperature: Reactions can be conducted at room temperature or elevated temperatures depending on the specific transformation.
Major Products: The major products formed from these reactions include various substituted alkenes and other carbon-carbon bonded structures, depending on the nature of the coupling partner.
Scientific Research Applications
Chemistry: E-3-(Tributylstannyl)-2-propen-1-amine is widely used in organic synthesis for the formation of complex molecules. It serves as a key reagent in the synthesis of natural products, pharmaceuticals, and advanced materials .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It has applications in the development of novel drugs and therapeutic agents.
Industry: In the industrial sector, E-3-(Tributylstannyl)-2-propen-1-amine is employed in the production of polymers, coatings, and other materials that require precise chemical modifications .
Mechanism of Action
The mechanism of action of E-3-(Tributylstannyl)-2-propen-1-amine involves the formation of a reactive intermediate that facilitates the transfer of the propenyl group to a target molecule. The tin atom acts as a stabilizing agent, allowing for controlled and selective reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
E-3-(Tributylstannyl)-2-penten-1-ol: This compound has a similar structure but with a hydroxyl group instead of an amine.
E-3-(Tributylstannyl)propenoate: This ester derivative is used in similar coupling reactions.
Uniqueness: E-3-(Tributylstannyl)-2-propen-1-amine is unique due to its amine functionality, which provides additional reactivity and versatility in chemical transformations. This makes it particularly valuable in the synthesis of nitrogen-containing compounds and complex organic molecules.
Properties
IUPAC Name |
3-tributylstannylprop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVNSAUITMDMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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